molecular formula C23H23N7O2 B1664267 4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid CAS No. 141872-46-0

4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid

Cat. No. B1664267
M. Wt: 429.5 g/mol
InChI Key: AHZXSVWCNDLJER-UHFFFAOYSA-N
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Description

This compound is related to Valsartan , a nonpeptide angiotensin II AT1-receptor antagonist used for treating high blood pressure and congestive heart failure . It contains a tetrazole moiety, which is a bioisostere of the carboxylic acid group and can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .


Synthesis Analysis

A series of similar compounds was synthesized . The synthesis involved a series of reactions, including condensation reactions . The synthesized compounds were screened for their antibacterial, anticancer, and anti-TB activities .


Molecular Structure Analysis

The molecular structure of this compound involves a tetrazole moiety, a biphenyl group, and a pyrimidinecarboxylic acid group . The tetrazole moiety can interact with many enzymes and receptors in organisms via non-covalent interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation reactions . The compound can also participate in coordination complex reactions .

Scientific Research Applications

Angiotensin II Receptor Antagonism

The compound is extensively studied for its role as an angiotensin II receptor antagonist. Atwal et al. (1992) discuss the discovery of dihydropyrimidines as potent angiotensin II (AII) receptor antagonists. These compounds, including variants of the given chemical structure, have been found to display affinities for the AII receptor comparable to or better than losartan, a well-known antihypertensive drug. This research demonstrates the compound's potential in treating hypertension and related cardiovascular disorders (Atwal et al., 1992).

Synthetic Approaches and Structural Analysis

Ardeleanu et al. (2018) provide insight into the synthetic pathways for creating compounds related to the given chemical structure. They detail two approaches towards synthesizing 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, a structurally related compound. This research is pivotal in understanding the chemical synthesis and potential modifications of the compound for various applications, including in the development of metal-organic frameworks (Ardeleanu et al., 2018).

Pharmacological Analysis

Kubo et al. (1993) discuss the synthesis and biological activity of various nonpeptide angiotensin II receptor antagonists, including analogs of the chemical compound . Their work focuses on understanding the structure-activity relationships and pharmacological potency of these compounds, contributing to the development of effective antihypertensive agents (Kubo et al., 1993).

Potential for Imaging Applications

Mathews et al. (2004) explored the use of a derivative of the compound for imaging the AT1 angiotensin receptor with PET (Positron Emission Tomography). This research highlights the potential application of the compound in diagnostic imaging, particularly in the context of cardiovascular diseases (Mathews et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, such as its antibacterial, anticancer, and anti-TB activities . Additionally, its potential use in coordination complex reactions could be further explored .

properties

IUPAC Name

4-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-2-3-12-30(22-20(23(31)32)13-24-15-25-22)14-16-8-10-17(11-9-16)18-6-4-5-7-19(18)21-26-28-29-27-21/h4-11,13,15H,2-3,12,14H2,1H3,(H,31,32)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZXSVWCNDLJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC=NC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161839
Record name Abbott 81282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid

CAS RN

141872-46-0
Record name 4-[Butyl[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]amino]-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141872-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abbott 81282
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141872460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abbott 81282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid
Reactant of Route 2
4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid
Reactant of Route 4
4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid
Reactant of Route 5
4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid
Reactant of Route 6
4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid

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